molecular formula C10H11ClO3 B1357483 2-Chloro-5-ethoxy-4-methoxybenzaldehyde CAS No. 827595-34-6

2-Chloro-5-ethoxy-4-methoxybenzaldehyde

Cat. No. B1357483
M. Wt: 214.64 g/mol
InChI Key: KNZCAGCZYDUJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-5-ethoxy-4-methoxybenzaldehyde” is a chemical compound with the CAS Number: 827595-34-6 . It has a molecular weight of 214.65 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-5-ethoxy-4-methoxybenzaldehyde . The InChI code for this compound is 1S/C10H11ClO3/c1-3-14-10-4-7 (6-12)8 (11)5-9 (10)13-2/h4-6H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 214.65 . The storage temperature for this compound is room temperature .

Scientific Research Applications

  • Solubility and Activity Coefficient Studies :

    • Studies like those by Larachi et al. (2000) provide insights into the solubility and activity coefficients of similar compounds, such as 5-chloro-4-hydroxy-3-methoxybenzaldehyde, in water over various temperatures. These studies are crucial for understanding the physical properties of such compounds in different environmental conditions (Larachi et al., 2000).
  • Vibrational Dynamics Analysis :

    • Research by Ribeiro-Claro et al. (2021) on the vibrational dynamics of similar compounds, like 2-methoxybenzaldehyde, using INS spectroscopy and DFT calculations, provides valuable insights. These studies are significant for understanding the molecular behavior of these compounds in solid states (Ribeiro-Claro et al., 2021).
  • Synthesis and Antioxidant Activity :

    • Research on the synthesis of derivatives like 3-chloro-4-hydroxy-5-methoxybenzaldehyde and their antioxidant activities (Rijal et al., 2022) indicates potential applications in developing compounds with significant antioxidant properties (Rijal et al., 2022).
  • Preparation of Derivatives :

    • Studies like those by Katritzky et al. (2000) on the preparation of 2-alkoxy-5-methoxybenzaldehydes demonstrate the various synthetic routes available for creating derivatives of similar compounds (Katritzky et al., 2000).
  • Thermophysical Property Investigation :

    • Investigations into the thermophysical properties of similar aldehydes, as conducted by Temprado et al. (2008), provide essential data for understanding the thermal behavior of these compounds (Temprado et al., 2008).
  • Photodegradation Studies :

    • Studies like those by Gackowska et al. (2014) on the photodegradation of compounds such as 2-ethylhexyl 4-methoxycinnamate, and the identification of methoxybenzaldehyde derivatives, offer insights into the environmental stability and degradation pathways of related compounds (Gackowska et al., 2014).

Safety And Hazards

The safety information for “2-Chloro-5-ethoxy-4-methoxybenzaldehyde” is available in the MSDS . For more detailed safety and hazard information, please refer to the MSDS .

properties

IUPAC Name

2-chloro-5-ethoxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-3-14-10-4-7(6-12)8(11)5-9(10)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZCAGCZYDUJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598862
Record name 2-Chloro-5-ethoxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-ethoxy-4-methoxybenzaldehyde

CAS RN

827595-34-6
Record name 2-Chloro-5-ethoxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.